1-(Oxiran-2-ylmethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

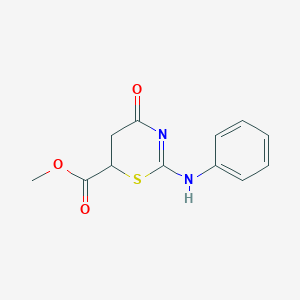

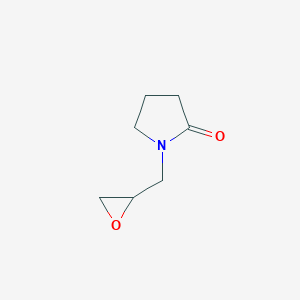

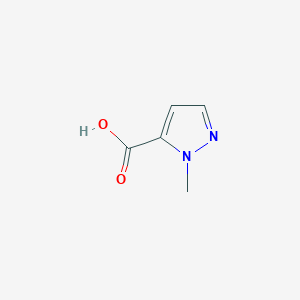

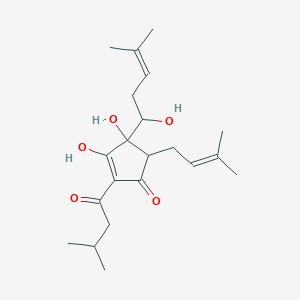

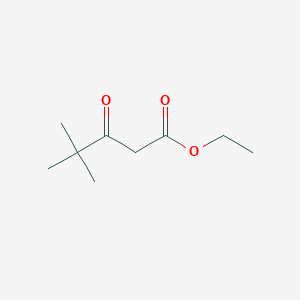

“1-(Oxiran-2-ylmethyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 1-[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one . It has a molecular weight of 141.17 .

Synthesis Analysis

The synthesis of “1-(Oxiran-2-ylmethyl)pyrrolidin-2-one” can be achieved from 2-Pyrrolidinone and Epichlorohydrin . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 . The molecular formula is C7H11NO2 .Physical And Chemical Properties Analysis

The compound has a melting point of 118-124°C and a boiling point of 112.5-113 °C (Press: 3 Torr) . It is a liquid at room temperature .Scientific Research Applications

Synthesis of Pharmacologically Important Compounds

This compound is used in the synthesis of pharmacologically important 1,5-substituted pyrrolidin-2-ones . These compounds have great potential in pharmacology and medicinal chemistry . For example, 1,5-diarylpyrrolidin-2-ones are known to be effective inhibitors of histone deacetylases 5 and 6 .

Preparation of Compounds with Photosemiconductor Properties

1-(Oxiran-2-ylmethyl)-1H-indoles and carbazoles, which can be synthesized from this compound, have been used in the preparation of compounds with photosemiconductor properties .

Self-Curing Mechanism in Polymers

This compound is used to understand the self-curing mechanism in polymers . A model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate, was prepared to study the reaction of active ester and epoxide moieties .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The di- and trisubstituted pyrrolidin-2-ones synthesized from this compound can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds . These compounds are of interest to medicinal chemistry and pharmacology .

Synthesis of Benz[g]indolizidine Derivatives

This compound is used in the synthesis of benz[g]indolizidine derivatives . These derivatives are of interest in medicinal chemistry and pharmacology .

Synthesis of γ-Amino Esters

This compound is used in the synthesis of γ-amino esters . The method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters .

Safety and Hazards

properties

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxiranylmethyl)-2-pyrrolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)